REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:9]=1[OH:15].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.S([O-])(O)(=O)=O.[K+]>CN(C=O)C>[CH2:16]([O:15][C:9]1[CH:10]=[C:11]([F:14])[CH:12]=[CH:13][C:8]=1[Br:7])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2,5.6|
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Name
|
|
Quantity
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2.61 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)F)O
|
Name
|
|
Quantity
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15.7 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred in a nitrogen stream at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture solution was stirred at the same temperature overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with a saturated sodium chloride aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (anhydrous magnesium sulfate)
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Type
|
DISTILLATION
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Details
|
the solvent was distilled
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Type
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CUSTOM
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Details
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The obtained residue was purified by silica gel column chromatography (developing solution=n-hexane)
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Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |